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molecular formula C17H16N2O2 B8784971 1h-Benzo[d]imidazole-2-acetic acid,1-phenyl-,ethyl ester

1h-Benzo[d]imidazole-2-acetic acid,1-phenyl-,ethyl ester

Cat. No. B8784971
M. Wt: 280.32 g/mol
InChI Key: IDPBYORYOYWCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003750

Procedure details

N-phenyl-o-phenylenediamine (55.27g; 0.3 mole) and carboethoxyacetimidate hydrochloride [Ber., 28, 478 (1895)](58.70g; 0.3 mole) are refluxed in ethanol (200ml) for 4 hours. The separated ammonium chloride is filtered from the hot solution. The filtrate is evaporated to a syrup which is taken up in chloroform and washed twice with water. After drying (MgSO4), the chloroform is evaporated, ligroin is added, and crystallization slowly occurs. The solid is filtered and recrystallized from ligroine to give 50.3g (59.8%); m.p. 87°-89°; Lit. m.p. 89°-91° [J. Hetero. Chem., 3(3), 280 (1966)].
Quantity
55.27 g
Type
reactant
Reaction Step One
Name
carboethoxyacetimidate hydrochloride
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH2:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:16]([CH2:21][C:22](=N)O)([O:18][CH2:19][CH3:20])=[O:17]>C(O)C>[CH2:19]([O:18][C:16]([CH2:21][C:22]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N:14]=1)=[O:17])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
55.27 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1)N
Name
carboethoxyacetimidate hydrochloride
Quantity
58.7 g
Type
reactant
Smiles
Cl.C(=O)(OCC)CC(O)=N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The separated ammonium chloride is filtered from the hot solution
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to a syrup which
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the chloroform is evaporated
ADDITION
Type
ADDITION
Details
ligroin is added
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The solid is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ligroine
CUSTOM
Type
CUSTOM
Details
to give 50.3g (59.8%)

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)CC1=NC2=C(N1C1=CC=CC=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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